molecular formula C24H29NO7 B557465 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate CAS No. 204251-24-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Cat. No.: B557465
CAS No.: 204251-24-1
M. Wt: 443.5 g/mol
InChI Key: NMBGBVUJSPZRDD-BDQAORGHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .

Mode of Action

The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.

Action Environment

The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBGBVUJSPZRDD-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204251-24-1
Record name Fmoc-L-Glu(g-t-Butyl Ester)H20
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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